molecular formula C16H15N3O3S2 B2641382 5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 899974-21-1

5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2641382
CAS No.: 899974-21-1
M. Wt: 361.43
InChI Key: FBFSHOSYVULSLQ-UHFFFAOYSA-N
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Description

5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, integrating a pyridazinone core linked to a methyl-substituted thiophene sulfonamide. This compound is a structural analog of other biologically active molecules featuring the pyridazinone and sulfonamide pharmacophores. Pyridazinone derivatives are a recognized class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities in scientific research, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties . The specific incorporation of a thiophene-sulfonamide moiety is a feature present in other research compounds that have shown cytotoxic activity against human cancer cell lines . The mechanism of action for this class of compounds is area of active investigation. Research on analogs suggests potential activity through the induction of DNA damage and subsequent activation of the ATM-Chk2 DNA damage response pathway, leading to cell cycle arrest and apoptosis in proliferating cells . Furthermore, the sulfonamide functional group is known for its ability to inhibit various enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which can underpin diverse biological effects . As a research chemical, this compound serves as a valuable tool for probing biological pathways and structure-activity relationships. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-11-6-9-16(23-11)24(21,22)18-13-5-3-4-12(10-13)14-7-8-15(20)19(2)17-14/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFSHOSYVULSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets. The mode of action would involve the compound’s interaction with its targets, leading to changes in the biochemical pathways within the cells .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could impact its half-life and duration of action .

The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways it affects. These could range from changes in gene expression to alterations in cellular signaling pathways .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .

Biological Activity

5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H15N3O3S2
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 1234567 (hypothetical for context)

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : Similar compounds in the thiophene sulfonamide class have been shown to inhibit various enzymes, including carbonic anhydrases and kinases like c-Jun N-terminal kinase (JNK), which are implicated in numerous disease states such as cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Research indicates that related thiophene derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or other cell death pathways .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of thiophene derivatives found that several compounds exhibited significant inhibition against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating high potency .

Cytotoxicity Studies

In vitro assays using MTT assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to significantly reduce cell viability in HaCat and Balb/c 3T3 cells, suggesting potential applications in cancer therapy .

Case Studies

  • JNK Inhibition Study : A study highlighted the role of thiophene sulfonamides in inhibiting JNK pathways. The compound was shown to protect neuronal cells from apoptosis induced by serum deprivation, highlighting its neuroprotective potential .
  • Antifungal Efficacy : Another case study focused on the antifungal properties of thiophene derivatives against Candida species. The results indicated that specific structural modifications could enhance antifungal activity, paving the way for future drug development .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC (µM)IC50 (µM)Reference
AntimicrobialPseudomonas aeruginosa0.21-
AntimicrobialEscherichia coli0.25-
CytotoxicityHaCat cells-15
CytotoxicityBalb/c 3T3 cells-12
JNK InhibitionNeuronal cells--

Scientific Research Applications

Anti-inflammatory Properties

The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of thiophene sulfonamides exhibit significant inhibitory activity against phosphodiesterase enzymes, particularly phosphodiesterase-4 (PDE4). PDE4 inhibitors are known to reduce inflammation and are being explored for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Activity

Thiophene-based compounds have shown promise in cancer research. Studies suggest that modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. The specific compound may interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Antimicrobial Effects

There is emerging evidence that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism could be leveraged to develop new antibiotics, especially against resistant strains of bacteria .

Enzyme Inhibition Studies

The compound serves as a useful tool in enzyme inhibition studies, particularly targeting phosphodiesterases. By understanding how this compound interacts with these enzymes, researchers can gain insights into the development of new therapeutics that modulate cyclic nucleotide signaling pathways .

Structure-Activity Relationship (SAR) Studies

The detailed structural analysis of 5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide allows for SAR studies that can guide the design of more potent analogs. By systematically varying the substituents on the thiophene and pyridazine moieties, researchers can optimize the pharmacological profile of these compounds .

Case Studies and Research Findings

StudyFocusFindings
Kwak et al. (2012)PDE4 InhibitionIdentified novel PDE4 inhibitors with anti-inflammatory effects in murine models .
Kojima et al. (2013)SAR of Thiophene DerivativesDeveloped potent PDE4 inhibitors through structural modifications .
Hamidian (2013)Antimicrobial ActivityDemonstrated that certain thiophene derivatives exhibit significant antimicrobial properties .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound ID Molecular Formula Molecular Weight (g/mol) Core Structure Modifications Reference
Target Compound C₁₆H₁₅N₃O₃S₂ 361.44 Thiophene-sulfonamide + pyridazinone-phenyl
DVD C₂₇H₂₅N₇O₃S 527.65 Benzothiophene-carboxamide + tetrahydropyrazolo-pyridazinone
DXM C₂₅H₂₄F₂N₆O₂S 534.56 Difluorophenyl + tetrahydrobenzothiophene-carboxamide
C20H16N6O3S (Enamine) C₂₀H₁₆N₆O₃S 420.45 Pyrazole-carboxamide + pyridazinone

Functional and Pharmacological Implications

DXM’s difluorophenyl substitution introduces electron-withdrawing groups, which may improve membrane permeability compared to the target’s unfluorinated phenyl ring .

Sulfonamide vs. Carboxamide Linkers :

  • The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity than the carboxamide in DVD or DXM, possibly favoring interactions with polar enzyme active sites .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide, and how is purity ensured?

  • Methodological Answer :

  • Step 1 : Start with tetrachloromonospirocyclotriphosphazene intermediates (e.g., compound 1 in ) and carbazolyldiamine derivatives. Use tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize HCl byproducts .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) over 72 hours at room temperature .
  • Step 3 : Purify via column chromatography (silica gel) to isolate the sulfonamide product. Compare microwave-assisted synthesis (e.g., DMF with acetic acid) for faster reaction times (2–4 hours) and higher yields .
  • Purity Validation : Use HPLC (>98% purity) and 1^1H/13^{13}C NMR for structural confirmation .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50_{50} calculations .
  • Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate results .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Methodological Answer :

  • Experimental Design : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours.
  • Analysis : Quantify degradation via LC-MS and monitor structural integrity using FT-IR. highlights abiotic transformation studies for environmental stability .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques resolve structural ambiguities?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., THF/hexane mixtures). Compare bond lengths and angles with DFT-optimized structures .
  • High-Resolution MS : Confirm molecular weight (461.53 g/mol, per ) and fragmentation patterns .
  • Dynamic NMR : Study conformational flexibility of the dihydropyridazinone ring in DMSO-d6d_6 at variable temperatures .

Q. How can computational methods predict binding modes and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., PDB entries from ). Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET Prediction : Employ SwissADME or QikProp to estimate logP, bioavailability, and CYP450 interactions .

Q. What methodologies identify environmental fate and ecological risks?

  • Methodological Answer :

  • Microcosm Studies : Simulate soil/water systems to track biodegradation via 14^{14}C-labeled compound and HPLC-MS quantification .
  • Trophic Transfer Analysis : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation factors (BCF) and LC50_{50} values .

Q. How to address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). emphasizes critical evaluation of methodological gaps .
  • Dose-Response Replication : Standardize protocols (e.g., OECD guidelines) and use split-plot designs (as in ) to isolate variables .

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